3-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The linear formula for this compound is C8H16N2O . The molecular weight is 156.23 .Physical and Chemical Properties Analysis
This compound is a solid, semi-solid, liquid, or lump depending on its state . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Preparation of β-hydroxy-α-amino Acid
The study by Goldberg et al. (2015) focuses on the synthesis of chiral β-hydroxy-α-amino acids using recombinant d-Threonine aldolase enzymes. This process is crucial for developing active pharmaceutical ingredients (APIs) with high purity and yield. The synthesized β-hydroxy-α-amino acids serve as key intermediates in the production of developmental drug candidates, highlighting their importance in pharmaceutical research (Goldberg et al., 2015).
Cu(II) Complexes of Schiff Base Ligands
Keypour et al. (2015) report on the synthesis of Cu(II) complexes derived from unsymmetrical tripodal amines. These complexes are characterized by single crystal X-ray diffraction, revealing their structural properties. The study provides insights into the formation of structures based on the number and types of chelate ring sequences, which are critical for understanding the interaction of these compounds with biological targets (Keypour et al., 2015).
Functional Modifications for Medical Applications
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Aly and El-Mohdy (2015) discuss the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds. This modification aims to improve the hydrogels' thermal stability and antibacterial properties, making them suitable for medical applications. The study demonstrates the potential of using chemically modified hydrogels in drug delivery and tissue engineering (Aly & El-Mohdy, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)7-10-8-14(6-4-11(10)15)12(16)3-5-13/h9-11,15H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIPLXQYMBIKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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